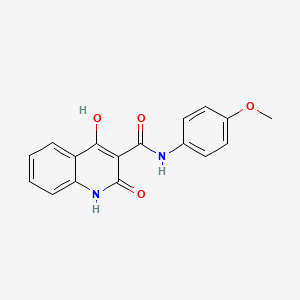

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a derivative of the 4-hydroxyquinoline-2-one scaffold, a privileged structure in medicinal chemistry known for its broad biological activity. This compound features a carboxamide group at position 3, a 4-methoxyphenyl substituent on the amide nitrogen, and a hydroxyl group at position 4 of the quinoline core. Its synthesis typically involves condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 4-methoxyaniline derivatives under mild acidic or basic conditions .

The compound’s biological relevance stems from its structural similarity to clinically explored quinolines, such as tasquinimod and roquinimex, which exhibit immunomodulatory and anticancer properties .

Propriétés

IUPAC Name |

4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-23-11-8-6-10(7-9-11)18-16(21)14-15(20)12-4-2-3-5-13(12)19-17(14)22/h2-9H,1H3,(H,18,21)(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZDFNIUPAUZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

This compound is part of a unique collection of chemicals provided to early discovery researchers, and its specific targets are still under investigation.

Activité Biologique

4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, characterized by its unique structure that includes hydroxy, methoxyphenyl, and carboxamide functional groups. This compound has attracted attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed overview of its biological activity based on diverse research findings.

- Molecular Formula: CHNO

- Molecular Weight: 310.30 g/mol

- CAS Number: 302922-44-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can inhibit enzymes by binding to their active sites and may modulate various signaling pathways within cells.

Antimicrobial Activity

Research has demonstrated that derivatives of the quinoline scaffold exhibit significant antimicrobial properties. In a study evaluating various compounds, it was found that certain derivatives showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.23 to 0.70 mg/mL, indicating their potential as antibacterial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against HIV. A series of derivatives were synthesized and evaluated for their ability to inhibit HIV integrase and replication. While some compounds showed promising results, significant activity was only observed at concentrations above 100 µM .

Anticancer Properties

The anticancer potential of this compound is supported by studies indicating its ability to induce apoptosis in cancer cell lines. The presence of the hydroxy group is believed to enhance its efficacy by promoting pro-apoptotic signaling pathways .

Case Studies

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, often starting from 4-hydroxyquinoline and employing reagents such as isocyanates under controlled conditions. Structural modifications have been explored to enhance biological activity further, with variations in substituents leading to different pharmacological profiles.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1 (alkyl chains), 4 (hydroxyl/methoxy groups), and the aromatic ring of the carboxamide moiety. Below is a comparative table:

Key Observations:

- Alkyl Chain at R1 : Longer chains (e.g., hexyl in ) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

- Electron-Withdrawing Groups : The 4-trifluoromethyl group in tasquinimod improves metabolic stability and target binding affinity compared to the 4-methoxyphenyl group in the target compound .

- Chlorination at R4 : The 5-chloro derivative shows enhanced cytotoxic activity but reduced thermal stability (lower melting point).

Analgesic Properties:

- The target compound and its racemic analogs exhibit moderate analgesic activity. However, substituent modifications (e.g., benzyl or heterocyclic rings) generally reduce efficacy, as seen in 4-benzylamino derivatives .

- Tasquinimod and roquinimex prioritize immunomodulation over analgesia, highlighting the scaffold’s versatility .

Anticancer Activity:

- Tasquinimod ’s 4-trifluoromethylphenyl group enhances inhibition of HDAC4 and S100A9, critical in tumor microenvironment regulation .

- The 1-hexyl derivative shows promise in targeting hormone-resistant cancers due to improved pharmacokinetics from increased lipophilicity.

Antibacterial Activity:

Structural and Crystallographic Insights

- Planar Configuration: The quinoline core, carboxamide, and N(2) atom lie in the same plane (±0.02 Å), ensuring conformational rigidity critical for receptor binding .

- Enantiomeric Differences : Racemic mixtures (e.g., 24o and 24p ) show nearly identical crystallographic parameters but divergent biological profiles, suggesting chirality-dependent interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.